Dermaseptin-H15 is isolated from the skin secretions of the Phyllomedusa genus of frogs, specifically Phyllomedusa camba. The extraction process typically involves purification techniques such as molecular sieve filtration, ion-exchange chromatography, and reversed-phase high-performance liquid chromatography, which yield a highly pure peptide suitable for further analysis and applications .
Dermaseptin-H15 falls under the category of antimicrobial peptides (AMPs). These peptides are classified based on their structure and mechanism of action. Dermaseptins are cationic peptides that exhibit amphipathic characteristics, allowing them to interact effectively with microbial membranes. They are known for their ability to disrupt membrane integrity, leading to cell lysis in target pathogens .
The synthesis of Dermaseptin-H15 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular structure of Dermaseptin-H15 features a predominantly alpha-helical conformation, which is critical for its function as an antimicrobial agent. The alpha-helix spans several residues and contributes to its amphipathic nature, allowing interaction with lipid membranes.
The molecular weight of Dermaseptin-H15 is approximately 3455.4 Da, as determined by mass spectrometry. Its sequence includes various hydrophobic and cationic residues that enhance its membrane-disrupting capabilities .
Dermaseptin-H15 primarily interacts with microbial membranes through electrostatic and hydrophobic interactions. The mechanism involves:
The minimum inhibitory concentration (MIC) for Dermaseptin-H15 has been reported to be around 4 µM against various pathogens, indicating its potency. Additionally, studies have shown low hemolytic activity at effective concentrations, suggesting its potential safety for clinical applications .
The mechanism of action for Dermaseptin-H15 involves several steps:
Dermaseptin-H15 has several scientific applications:
Dermaseptin-H15 belongs to a phylogenetically conserved family of antimicrobial peptides (AMPs) predominantly identified in neotropical frogs of the family Hylidae, subfamily Phyllomedusinae. These peptides share a common evolutionary origin within the Frog Skin Active Peptide (FSAP) superfamily, an ancient genetic lineage dating back ~150 million years to early neobatrachian diversification [2] [6]. Genomic analyses reveal that dermaseptin genes persist in genera including Phyllomedusa, Agalychnis, and Hylomantis, indicating strong selective pressure for pathogen defense adaptations [1] [4].
The Central American red-eyed leaf frog (Agalychnis callidryas) exemplifies this conservation, where functional peptidomics uncovered novel dermaseptin homologs (e.g., DRP-AC4) exhibiting 60-85% sequence identity with Dermaseptin-H15 [1]. This high conservation extends to Australian hylids (Litoria spp.), despite geographical separation, suggesting convergent evolution of dermaseptin-like peptides for skin defense [1]. Notably, the tryptophan residue at position 3 from the N-terminus is a near-universal feature (absent in only 4/100+ documented variants), highlighting its critical role in maintaining the amphipathic α-helical structure essential for membrane interactions [2].
Table 1: Evolutionary Distribution of Dermaseptin Homologs in Hylidae
Frog Species | Peptide Identified | Sequence Length | Key Conserved Motifs |
---|---|---|---|
Phyllomedusa bicolor | Dermaseptin B1-B6 | 24-33 residues | Trp³, Lys-rich C-terminus |
Agalychnis callidryas | DRP-AC4 | 27 residues | Trp³, C-terminal amidation |
Hylomantis lemur | Dermaseptin-H15 | Variable | Trp³, cationic amphipathic helix |
Litoria caerulea | Caerin-related peptides | 27 residues | Variable C-terminal processing |
Dermaseptin-H15 is synthesized as part of a larger preproprotein precursor encoded by a single-copy gene. Molecular cloning of related dermaseptins reveals a conserved tripartite architecture [4]:
Genomic organization studies indicate that the signal peptide and initial propiece residues are encoded by a conserved "secretory cassette" exon shared across phylogenetically distant frog families [4]. This exon exhibits >50% sequence identity with precursors encoding opioid peptides and other AMPs, suggesting evolutionary dissemination of this genetic module. The precursor for Dermaseptin-H15 undergoes trypsin-like endoprotease cleavage at the Lys-Arg site, liberating the immature peptide for further modification [4] [7].
Table 2: Biosynthetic Precursor Architecture of Dermaseptin-H15
Precursor Domain | Length (residues) | Functional Role | *Conservation |
---|---|---|---|
Signal Peptide | ~22 | Endoplasmic reticulum targeting | High (85-100%) |
Acidic Propiece | ~25 | Neutralization of cationic mature peptide | Moderate (50-70%) |
Proteolytic Processing | 2 (Lys-Arg) | Recognition site for convertases | High |
Mature Dermaseptin-H15 | Variable (~27-34) | Functional antimicrobial domain | Moderate-High |
Conservation compared to other hylid dermaseptin precursors [4]
The maturation of bioactive Dermaseptin-H15 involves sequential enzymatic modifications critical for its stability and function:
These PTMs underscore the necessity of direct structural characterization of the mature peptide. Relying solely on cDNA-predicted sequences risks inaccuracies, as demonstrated by the unexpected absence of amidation in CRP-AC1 despite genomic predictions suggesting it [1]. Mass spectrometry and Edman degradation remain essential for confirming Dermaseptin-H15’s final structure due to potential "unexpected precursor cleavages and/or post-translational modifications" [1].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0